molecular formula C26H30O5 B11145291 ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11145291
M. Wt: 422.5 g/mol
InChI Key: OVXMLUFWROWUBE-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with various functional groups, including an ethyl ester, a tert-butylbenzyl ether, and a methyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the tert-Butylbenzyl Ether Group: The tert-butylbenzyl ether group can be introduced through an etherification reaction using tert-butylbenzyl chloride and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Esterification: The ethyl ester group can be introduced through an esterification reaction using ethyl bromoacetate and a suitable base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in aprotic solvents like DMF or THF.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, resulting in the suppression of inflammatory responses or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:

    Ethyl 3-{7-[(4-methylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: Similar structure but with a methylbenzyl ether group instead of a tert-butylbenzyl ether group.

    Ethyl 3-{7-[(4-tert-butylphenyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: Similar structure but with a tert-butylphenyl ether group instead of a tert-butylbenzyl ether group.

    Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}butanoate: Similar structure but with a butanoate ester group instead of a propanoate ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H30O5

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 3-[7-[(4-tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C26H30O5/c1-6-29-24(27)14-13-22-17(2)21-12-11-20(15-23(21)31-25(22)28)30-16-18-7-9-19(10-8-18)26(3,4)5/h7-12,15H,6,13-14,16H2,1-5H3

InChI Key

OVXMLUFWROWUBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)C(C)(C)C)OC1=O)C

Origin of Product

United States

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